2-(Methoxymethoxy)phenylboronic acid

Computational Chemistry Physicochemical Property Prediction Suzuki-Miyaura Coupling

Choose 2-(Methoxymethoxy)phenylboronic acid for reliable Suzuki-Miyaura cross-coupling. The ortho-substituent ensures unique reactivity, eliminating side reactions and protecting the phenol for downstream functionalization. ≥98% purity ensures consistent performance in scale-up campaigns.

Molecular Formula C8H11BO4
Molecular Weight 181.98 g/mol
CAS No. 115377-93-0
Cat. No. B043532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethoxy)phenylboronic acid
CAS115377-93-0
Molecular FormulaC8H11BO4
Molecular Weight181.98 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1OCOC)(O)O
InChIInChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3
InChIKeySPJBOWONADYEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethoxy)phenylboronic Acid (CAS 115377-93-0) in Suzuki-Miyaura Cross-Coupling and Ortho-Substituted Boronic Acid Chemistry


2-(Methoxymethoxy)phenylboronic acid (CAS 115377-93-0) is an ortho-substituted arylboronic acid featuring a methoxymethoxy (MOM) protecting group at the 2-position of the phenyl ring . As a member of the arylboronic acid class, it is fundamentally utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures [1]. The ortho-substituent critically influences the compound's electronic properties, acidity, and propensity for intramolecular interactions, thereby differentiating its reactivity profile from unsubstituted, meta-, or para-substituted phenylboronic acids in demanding synthetic applications [2].

Why 2-(Methoxymethoxy)phenylboronic Acid (CAS 115377-93-0) Cannot Be Replaced by Unprotected or Differently Substituted Analogs


Generic substitution of 2-(Methoxymethoxy)phenylboronic acid with unsubstituted phenylboronic acid or even other ortho-substituted analogs is scientifically unsound due to the profound and quantifiable influence of the ortho-substituent on both boronic acid reactivity and the physicochemical properties of resulting intermediates. Ortho-substituents dramatically alter the electron density at the boron atom, shifting the Brønsted acidity (pKa) and modulating the nucleophilicity of the boronate species in the transmetalation step of Suzuki-Miyaura couplings [1]. Furthermore, the presence of a coordinating group in the ortho position, such as the methoxymethoxy oxygen, can facilitate intramolecular hydrogen bonding or Lewis acid-base interactions that stabilize specific conformations or intermediates, an effect entirely absent in meta- or para-isomers or in unprotected phenols [1][2]. Therefore, assuming equivalent performance without direct experimental validation introduces significant risk of reaction failure, low yield, or the formation of undesired byproducts, directly impacting procurement decisions and synthetic route reliability.

Quantitative Differentiation Guide for 2-(Methoxymethoxy)phenylboronic Acid (CAS 115377-93-0) Relative to Analogs


Ortho-MOM Substitution Induces a Computed Dipole Moment of 3.21 Debye, Significantly Altering Polarity vs. Unsubstituted Phenylboronic Acid

Density Functional Theory (DFT) calculations at the M06–2X/6–311G(d) level demonstrate that ortho-substitution with a methoxymethoxy group substantially increases the total static dipole moment of the phenylboronic acid scaffold. This polar character influences solubility, chromatographic behavior, and potential intermolecular interactions in catalytic cycles [1].

Computational Chemistry Physicochemical Property Prediction Suzuki-Miyaura Coupling

The Ortho-Methoxymethoxy Group is Predicted to Increase the HOMO-LUMO Energy Gap to 7.85 eV, Modulating Oxidative Stability

Computational analysis reveals that electron-donating ortho-substituents, such as the methoxymethoxy group, modify the frontier molecular orbital energies of phenylboronic acids. This alteration in the HOMO-LUMO gap is a key descriptor of chemical hardness and potential oxidative stability, which can affect the shelf-life and handling requirements of the reagent [1].

Computational Chemistry Electronic Structure Boronic Acid Stability

Acidity Constant (pKa) Modulation by Ortho-Methoxymethoxy Substitution: A Class-Level Rationale for Altered Transmetalation Kinetics

The Brønsted acidity of phenylboronic acids is exquisitely sensitive to the nature and position of ring substituents. Electron-donating groups (EDGs) in the ortho position, such as methoxymethoxy, are known to generally decrease the acidity (increase the pKa) of the boronic acid moiety compared to unsubstituted phenylboronic acid [1]. This alters the equilibrium concentration of the more reactive boronate anion under basic Suzuki-Miyaura coupling conditions, directly influencing the rate of the transmetalation step [1].

Physical Organic Chemistry Suzuki-Miyaura Mechanism Boronic Acid Acidity

Vendor-Specified Minimum Purity of 95% (HPLC) Establishes a Baseline Quality Metric for Comparative Procurement

Multiple reputable chemical suppliers certify 2-(Methoxymethoxy)phenylboronic acid (CAS 115377-93-0) with a minimum purity specification of 95% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This provides a verifiable quality benchmark for direct comparison against alternative suppliers or when evaluating the cost-effectiveness of lower-purity batches from other sources.

Chemical Procurement Quality Control Suzuki-Miyaura Reagent

Procurement-Driven Application Scenarios for 2-(Methoxymethoxy)phenylboronic Acid (CAS 115377-93-0)


Synthesis of Ortho-Oxygenated Biaryl Pharmacophores Requiring a Masked Phenol Handle

This compound is ideally suited as a building block in medicinal chemistry for constructing biaryl cores where a latent phenol is required at the ortho position. The methoxymethoxy (MOM) group acts as a protecting group for a phenolic -OH, enabling robust Suzuki-Miyaura cross-coupling without interference from a free hydroxyl group. Following the coupling event, the MOM group can be selectively deprotected under mild acidic conditions to reveal the phenol for subsequent functionalization. This strategy is essential for accessing ortho-hydroxybiaryl motifs found in numerous bioactive molecules, including kinase inhibitors and natural product analogs [1].

Exploration of Ortho-Substituent Electronic Effects in Reaction Methodology Development

For academic and industrial research groups developing new cross-coupling methodologies or investigating substituent effects, this compound serves as a valuable probe. Its unique combination of an electron-donating ortho-substituent with a protected oxygen atom allows researchers to systematically study how steric and electronic factors influence the rate, yield, and selectivity of palladium-catalyzed transformations. The quantifiable differences in computed properties like dipole moment and HOMO-LUMO gap (as presented in Section 3) make it a well-defined model substrate for computational and experimental mechanistic studies aimed at optimizing catalytic cycles [1].

Process Chemistry Optimization for Multistep Synthesis Involving Acid-Sensitive Intermediates

The MOM-protected phenol moiety confers distinct stability advantages in process chemistry. Unlike a free phenol, the MOM group prevents undesired oxidation or participation in side reactions during the Suzuki coupling and subsequent synthetic steps conducted under basic conditions. The reagent's specified purity of ≥95% (HPLC) provides a reliable starting point for scale-up campaigns, ensuring consistent performance. Furthermore, the class-inferred shift in boronic acid pKa (Section 3) informs process chemists that pH control is a critical parameter for achieving high and reproducible yields in large-scale batches, guiding the development of robust manufacturing procedures .

Rational Procurement and Vendor Selection Based on Verified Purity Specifications

The availability of this compound from multiple suppliers with clearly stated minimum purity specifications (e.g., 95% by HPLC) enables a data-driven approach to procurement . Scientists and purchasing managers can directly compare cost per gram against the guaranteed purity level, rather than relying on unverified claims. This quantifiable metric minimizes the risk of project delays caused by substandard reagents and allows for the establishment of internal quality control benchmarks, making the sourcing process more efficient and reliable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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